

# The Pharmacokinetics and Metabolism of N-Desmethyl Imatinib Mesylate: A Technical Guide

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## Compound of Interest

Compound Name: *N-Desmethyl imatinib mesylate*

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## Introduction

Imatinib mesylate, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body, leading to the formation of several metabolites. Among these, the N-desmethylated piperazine derivative, N-Desmethyl imatinib (CGP74588), is the main circulating active metabolite.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **N-Desmethyl imatinib mesylate**, presenting key data, experimental methodologies, and relevant biological pathways to support further research and drug development efforts.

N-Desmethyl imatinib is pharmacologically active, exhibiting an in vitro potency comparable to its parent compound, imatinib.<sup>[1][3]</sup> It is formed primarily through the action of cytochrome P450 enzymes, with CYP3A4 playing a major role.<sup>[1][4][5]</sup> Understanding the pharmacokinetic profile and metabolic fate of this active metabolite is crucial for optimizing imatinib therapy, predicting drug-drug interactions, and elucidating mechanisms of response and resistance.

## Pharmacokinetic Properties

The pharmacokinetic parameters of N-Desmethyl imatinib have been characterized in various studies, often in conjunction with the parent drug, imatinib. The following tables summarize key quantitative data from healthy volunteers and patient populations.

**Table 1: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Healthy Volunteers (Single Dose Administration)**

| Parameter                    | Value (Mean ± SD)              | Study Population          | Notes  |
|------------------------------|--------------------------------|---------------------------|--|
| C <sub>max</sub>             | 0.115 ± 0.026 µg/mL            | 4 male healthy volunteers | Following a single oral dose of 239 mg of <sup>14</sup> C-labeled imatinib mesylate.[6]    |
| t <sub>1/2</sub> (half-life) | 20.6 ± 1.7 h                   | 4 male healthy volunteers | Following a single oral dose of 239 mg of <sup>14</sup> C-labeled imatinib mesylate.[6]    |
| AUC(0-24h)                   | ~9% of total systemic exposure | 4 male healthy volunteers | Represents the proportion of total radioactivity corresponding to N-Desmethyl imatinib.[6] |

**Table 2: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Patients**

| Parameter  | Value (Mean ± SD) | Patient Population         | Notes  |
|--|-------------------|----------------------------|--|
| t <sub>1/2</sub> (half-life)                     | ~40 h             | Healthy volunteers         | Following oral administration.[1][7]                   |
| t <sub>1/2</sub> (half-life)                     | 74.3 h            | 6 patients with CML or ALL | Calculated after the last morning dose of imatinib.[8] |
| Plasma Concentration Ratio (Imatinib:Metabolite) | 5.18 (18%)        | 6 patients with CML or ALL | Mean ratio of plasma concentrations.[8]                |

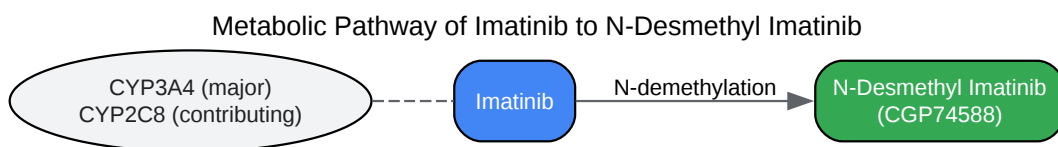
## Metabolism of Imatinib to N-Desmethyl Imatinib

The primary metabolic pathway for the formation of N-Desmethyl imatinib from imatinib is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

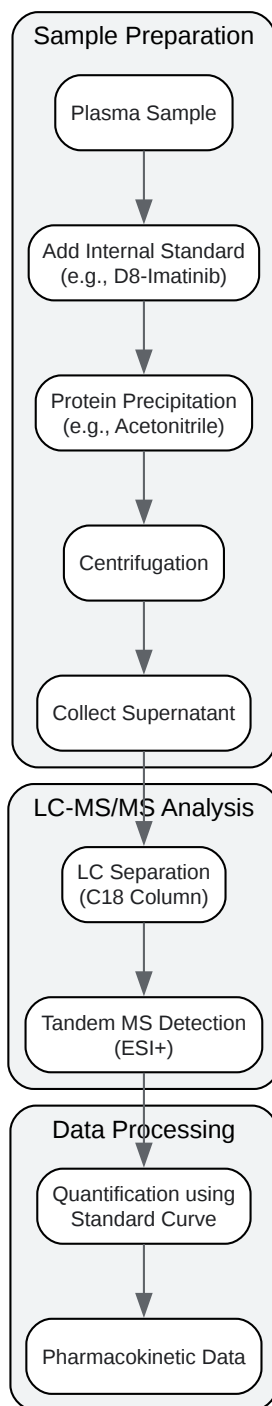
### Key Enzymes Involved

- CYP3A4: This is the major enzyme responsible for the metabolism of imatinib to its N-desmethyl metabolite.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- CYP2C8: Studies have shown that CYP2C8 also contributes to the N-demethylation of imatinib, acting as a high-affinity enzyme.[\[4\]](#) The involvement of CYP2C8 may contribute to the inter-patient variability observed in imatinib pharmacokinetics.[\[4\]](#)
- Other CYPs: Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in the overall metabolism of imatinib.[\[1\]](#)[\[3\]](#)

The metabolic conversion of imatinib to N-Desmethyl imatinib is a critical step in the drug's disposition. The following diagram illustrates this primary metabolic pathway.



## Workflow for N-Desmethyl Imatinib Quantification by LC-MS/MS

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